molecular formula C16H23N3O5 B8407933 Tert-butyl 4-(2-amino-3-nitrophenoxy)piperidine-1-carboxylate

Tert-butyl 4-(2-amino-3-nitrophenoxy)piperidine-1-carboxylate

Cat. No.: B8407933
M. Wt: 337.37 g/mol
InChI Key: KZFHYQLILBSMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(2-amino-3-nitrophenoxy)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H23N3O5 and its molecular weight is 337.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

tert-butyl 4-(2-amino-3-nitrophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C16H23N3O5/c1-16(2,3)24-15(20)18-9-7-11(8-10-18)23-13-6-4-5-12(14(13)17)19(21)22/h4-6,11H,7-10,17H2,1-3H3

InChI Key

KZFHYQLILBSMTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=CC(=C2N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A round-bottom flask was charged with 2-amino-3-nitrophenol (10.64 g, 60 mmol, commercially available from Aldrich), tert-butyl 4-(methylsulfonyloxy)-piperidine-1-carboxylate (18.05 g, 66 mmol, commercially available from AnandChem Ltd.,), DMA (100 mL) and cesium carbonate (21.6 g). The mixture was stirred at room temperature overnight. The mixture was filtered, and the recovered solid was washed with ethyl acetate. The filtrate was further diluted with ethyl acetate and water. The aqueous layer was extracted with ethyl acetate and combined organic solvent was washed with saturated brine, dried and concentrated under reduced pressure. The residue was triturated with ether to give tert-butyl 4-(2-amino-3-nitrophenoxy)piperidine-1-carboxylate (8.0 g, 56% yield). MS (EI): 338 (MH+).
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0 (± 1) mol
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reactant
Reaction Step One
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cesium carbonate
Quantity
21.6 g
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100 mL
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solvent
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